Drug discovery: As seen with the development of SCH 351125, a CCR5 antagonist for HIV treatment [ [] ], the bipiperidine scaffold can be modified to target specific receptors. The presence of the trifluoromethylbenzyl group in 1'-[3-(Trifluoromethyl)benzyl]-1,4'-bipiperidine could enhance its binding affinity and selectivity towards certain targets, potentially leading to novel therapeutics.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5